molecular formula C17H20N4O B13371481 N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide

N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide

Cat. No.: B13371481
M. Wt: 296.37 g/mol
InChI Key: MQKFRWJSAIIEDR-CGZFJWOTSA-N
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Description

N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide typically involves the condensation of hydrazine derivatives with aldehydes or ketones. One common method involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-phenylacrylohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide is unique due to its specific combination of a pyrazole ring and hydrazide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

(Z)-N-[(E)-(1-ethyl-5-methylpyrazol-4-yl)methylideneamino]-2-methyl-3-phenylprop-2-enamide

InChI

InChI=1S/C17H20N4O/c1-4-21-14(3)16(12-19-21)11-18-20-17(22)13(2)10-15-8-6-5-7-9-15/h5-12H,4H2,1-3H3,(H,20,22)/b13-10-,18-11+

InChI Key

MQKFRWJSAIIEDR-CGZFJWOTSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=N/NC(=O)/C(=C\C2=CC=CC=C2)/C)C

Canonical SMILES

CCN1C(=C(C=N1)C=NNC(=O)C(=CC2=CC=CC=C2)C)C

Origin of Product

United States

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